3-[(Pyridin-4-yl)amino]propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,9,10)(H,11,12) |
InChI Key |
PIJZDXMTZHCRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 4 Yl Amino Propanoic Acid
Established Synthetic Pathways for 3-[(Pyridin-4-yl)amino]propanoic Acid
Traditional synthetic routes to this compound rely on well-understood, fundamental organic reactions. These methods are characterized by their reliability and straightforward execution, forming the bedrock of its production.
The most prominent classical approach for synthesizing this compound is through a conjugate addition reaction, a type of N-alkylation. This method involves the reaction of 4-aminopyridine (B3432731) with an acrylic acid derivative. The nucleophilic exocyclic amino group of 4-aminopyridine attacks the β-carbon of the electron-deficient alkene in the acrylic acid moiety, a process known as a Michael addition.
This reaction can be carried out by heating 4-aminopyridine directly with acrylic acid. google.com To facilitate the reaction, various conditions can be employed, such as using an alcohol solvent (e.g., methanol (B129727), ethanol) or conducting the reaction neat (without a solvent). google.com The addition of a mild acid catalyst, such as acetic acid, can also promote the reaction, though it is not always required. google.com Alternatively, derivatives of acrylic acid, like acrylonitrile (B1666552) or acrylamide, can be used, followed by a subsequent hydrolysis step to yield the final carboxylic acid. google.com
Another classical, though less direct, alkylation approach involves using β-alanine as the starting material and introducing the pyridin-4-yl group via nucleophilic substitution with a suitable substrate like 4-chloropyridine. This route, however, can be more challenging due to the potential for competing reactions and the relative inertness of 4-halopyridines to nucleophilic substitution.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| 4-Aminopyridine | Acrylic acid | None (Neat) or Alcohol (Methanol, Ethanol) | None or Acetic Acid | Heating, Reflux | google.com |
| 4-Aminopyridine | Acrylonitrile | Not specified | Not specified | 1) Addition reaction, 2) Hydrolysis of nitrile | google.com |
| β-Alanine | 4-Chloropyridine | Not specified | Base | Nucleophilic Aromatic Substitution | N/A |
Synthetic strategies can be designed in either a linear or convergent fashion. wikipedia.orgyoutube.com A linear synthesis builds a molecule step-by-step, with each step modifying the product of the previous one. youtube.com In contrast, a convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. wikipedia.org
A hypothetical linear synthesis could start from a precursor that already contains a pyridine (B92270) ring and a three-carbon chain, such as 3-(pyridin-4-yl)propanoic acid. The synthesis would then proceed through a series of transformations to introduce the amino group at the β-position of the propanoic acid chain. This approach would likely involve more steps, such as activation of the β-carbon, amination, and subsequent deprotection, making it a longer and potentially lower-yielding route compared to the convergent strategy.
Novel and Sustainable Synthetic Strategies for this compound
Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer processes. These novel strategies are applicable to the synthesis of this compound, aiming to improve upon classical methods.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be adapted to be more environmentally benign.
One key principle is the use of safer solvents or the elimination of solvents altogether. The established conjugate addition of 4-aminopyridine and acrylic acid can be performed neat (without solvent), which significantly reduces waste. google.com When a solvent is necessary, using greener options like water or ethanol (B145695) instead of chlorinated or aprotic polar solvents is preferable. The high atom economy of the Michael addition reaction is another key green feature, as all atoms from the reactants are incorporated into the final product, generating no byproducts.
| Green Principle | Application to Synthesis | Advantage |
|---|---|---|
| Atom Economy | Conjugate addition is 100% atom economical. | Minimizes waste by design. |
| Safer Solvents | Use of water or ethanol; or solvent-free (neat) conditions. google.com | Reduces environmental impact and improves safety. |
| Catalysis | Use of mild acid catalysts reduces the need for harsh reagents. | Increases reaction efficiency and lowers energy requirements. |
While the conjugate addition can proceed thermally, the use of catalysts can significantly improve reaction rates, lower required temperatures, and increase yields. As noted, simple Brønsted acids like acetic acid can catalyze the reaction. google.com
More advanced catalytic systems, while not yet specifically reported for this exact molecule, represent a promising area for development.
Organocatalysis : Small organic molecules, such as the amino acid L-proline and its derivatives, are known to catalyze Michael additions effectively. mdpi.com An organocatalytic approach could offer a metal-free, environmentally friendly route that may proceed under milder conditions.
Metal Catalysis : Transition metal catalysts, particularly those based on palladium or copper, are widely used for C-N bond formation, including the N-arylation of β-amino acid esters. acs.org A catalyst-mediated pathway could potentially offer higher efficiency and selectivity compared to the uncatalyzed thermal reaction.
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. organic-chemistry.orgthieme-connect.com While a specific flow synthesis for this compound has not been detailed in the literature, its established batch synthesis is highly amenable to such a transition.
A hypothetical flow process would involve pumping separate streams of 4-aminopyridine and acrylic acid (or an ester) in a suitable solvent through a heated tube or a packed-bed reactor. This setup allows for precise control over temperature, pressure, and residence time, leading to consistent product quality and potentially higher yields. mdpi.comacs.org The small reactor volume at any given time minimizes the risks associated with exothermic reactions. Furthermore, a solid-supported catalyst could be incorporated into a packed-bed reactor, simplifying purification and allowing for continuous, long-term production. organic-chemistry.org This approach represents a modern, efficient, and safe manufacturing paradigm for the synthesis of this compound.
Reaction Optimization and Mechanistic Investigations in this compound Synthesis
The synthesis of this compound would likely proceed via an aza-Michael addition of 4-aminopyridine to an acrylic acid derivative. The optimization of such a reaction is paramount to achieving high yield and purity, and mechanistic studies are essential for a thorough understanding of the reaction pathway.
Design of Experiments (DoE) for Yield and Purity Optimization
Design of Experiments (DoE) is a powerful statistical tool for the systematic optimization of chemical reactions. For the hypothetical synthesis of this compound, a DoE approach could be employed to investigate the influence of various factors on the reaction's yield and the purity of the final product.
A plausible experimental design would involve a factorial or response surface methodology to screen and optimize key reaction parameters. These parameters would likely include:
Temperature: The reaction temperature could significantly affect the rate of the aza-Michael addition. A range of temperatures would need to be explored to find the optimal balance between reaction rate and the potential for side reactions or degradation.
Solvent: The choice of solvent is critical as it influences the solubility of the reactants and can mediate the reaction. A selection of protic and aprotic solvents with varying polarities would be screened.
Catalyst: While the aza-Michael addition can proceed without a catalyst, the use of a Lewis or Brønsted acid or base could enhance the reaction rate. The type and loading of the catalyst would be important variables.
Reactant Ratio: The molar ratio of 4-aminopyridine to the acrylic acid derivative would be a key factor to optimize to maximize the conversion of the limiting reagent and minimize unreacted starting materials.
Concentration: The concentration of the reactants could influence the reaction kinetics and the formation of byproducts.
A hypothetical DoE study is outlined in the interactive data table below, showcasing a potential screening design.
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 25 | 50 | 75 |
| Solvent | Water | Ethanol | Acetonitrile (B52724) |
| Catalyst (mol%) | 0 | 5 | 10 |
| Reactant Ratio (Amine:Acid) | 1:1 | 1:1.2 | 1.2:1 |
The results from such a study would be analyzed to identify the main effects and interactions between the factors, leading to a predictive model for the optimal reaction conditions.
In-situ Monitoring and Kinetic Studies of this compound Formation
To gain a deeper understanding of the reaction mechanism and kinetics of the formation of this compound, in-situ monitoring techniques would be invaluable. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy could be employed to track the concentrations of reactants, intermediates, and the product in real-time.
For instance, using in-situ FTIR, the disappearance of the characteristic C=C stretching vibration of the acrylic acid derivative and the appearance of new bands corresponding to the product could be monitored. This data would allow for the determination of the reaction rate under different conditions.
A hypothetical kinetic study could involve a series of experiments where the initial concentrations of the reactants are systematically varied. The initial rate of the reaction would be measured for each experiment, and this data would be used to determine the reaction order with respect to each reactant and to calculate the rate constant.
The proposed elementary steps for the aza-Michael addition would be:
Activation of the acrylic acid derivative by a catalyst (if present).
Nucleophilic attack of the amino group of 4-aminopyridine on the β-carbon of the activated acrylic acid derivative to form a zwitterionic intermediate.
Proton transfer to form the final product.
Kinetic data obtained from in-situ monitoring would help to elucidate which of these steps is the rate-determining step and would provide insights into the reaction mechanism.
Stereoselective Synthesis of Chiral Analogues of this compound
While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propanoic acid backbone would create a chiral center, leading to enantiomeric forms of the molecule. The stereoselective synthesis of such chiral analogues is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent.
Several strategies could be envisioned for the stereoselective synthesis of these chiral analogues:
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the acrylic acid derivative. This auxiliary would direct the nucleophilic attack of the 4-aminopyridine from a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Chiral Catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, could be used to catalyze the aza-Michael addition. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Enzymatic Resolution: A racemic mixture of a chiral analogue could be synthesized, followed by enzymatic resolution. A specific enzyme would selectively react with one enantiomer, allowing for the separation of the two.
The success of these approaches would depend on the careful selection of the chiral auxiliary, catalyst, or enzyme. The enantiomeric excess (ee) of the product would be determined using techniques such as chiral high-performance liquid chromatography (HPLC) or NMR spectroscopy with a chiral solvating agent.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Pyridin 4 Yl Amino Propanoic Acid Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-[(Pyridin-4-yl)amino]propanoic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Multidimensional NMR techniques are instrumental in deciphering the complex spin systems and connectivity within a molecule like this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For the propanoic acid moiety, correlations would be expected between the protons on the α-carbon and the β-carbon. In the pyridinyl ring, correlations would be observed between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the protons on the β-carbon of the propanoic acid chain and the carbon of the pyridinyl ring attached to the amino group.
Expected ¹H and ¹³C NMR Data:
The following table outlines the expected chemical shifts (in ppm) for the protons and carbons of this compound. These are estimates based on the electronic environment of each nucleus.
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |
| 1 | - | ~175 (C=O) | - | H-2 |
| 2 | ~2.6 (t) | ~35 (CH₂) | H-3 | H-3, NH |
| 3 | ~3.5 (t) | ~45 (CH₂) | H-2, NH | H-2, C-4' |
| NH | broad | - | H-3 | H-3, C-4' |
| 2', 6' | ~8.2 (d) | ~150 (CH) | H-3', H-5' | H-3', H-5', C-4' |
| 3', 5' | ~6.8 (d) | ~110 (CH) | H-2', H-6' | H-2', H-6', C-4' |
| 4' | - | ~155 (C) | - | H-2', H-6', H-3', H-5', H-3 |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and are dependent on the solvent used. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).
Solid-state NMR (ssNMR) spectroscopy would provide insights into the structure of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts observed in the solid state can differ from those in solution due to intermolecular interactions and the fixed conformation in the crystal lattice. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.
Mass Spectrometry (MS) Characterization and Fragmentation Pathways of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the molecular composition. For C₈H₁₀N₂O₂, the expected exact mass would be calculated and compared to the experimentally determined value.
Expected HRMS Data:
| Ion | Expected Exact Mass |
| [M+H]⁺ | 167.0815 |
| [M+Na]⁺ | 189.0634 |
| [M-H]⁻ | 165.0670 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its substructures.
Expected Fragmentation Pathways:
For this compound, common fragmentation pathways would likely involve:
Loss of H₂O: Dehydration from the carboxylic acid group.
Loss of CO₂: Decarboxylation of the carboxylic acid.
Cleavage of the propanoic acid chain: Fragmentation at the C-C bonds of the side chain.
Fragmentation of the pyridine (B92270) ring: Cleavage of the aromatic ring system.
Hypothetical MS/MS Fragmentation Data for [M+H]⁺:
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| 167.08 | 149.07 | H₂O |
| 167.08 | 121.08 | HCOOH |
| 167.08 | 94.06 | C₃H₅O₂ |
| 121.08 | 94.06 | C₂H₃ |
Vibrational Spectroscopy of this compound: FTIR and Raman Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. The two techniques are often complementary.
Expected Vibrational Bands:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid.
N-H stretch: A moderate band around 3300-3500 cm⁻¹.
C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ from the carboxylic acid.
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
C-O stretch: A band in the 1210-1320 cm⁻¹ region.
Expected FTIR and Raman Data Table:
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 1700-1750 | Strong | C=O stretch (carboxylic acid) |
| 1580-1610 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| 1400-1500 | Medium | C=C/C=N stretch (pyridine ring) |
| 1250-1350 | Medium | C-N stretch |
| 1210-1320 | Medium | C-O stretch |
Functional Group Identification and Band Assignments in this compound
The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyridine ring, the secondary amine, and the carboxylic acid.
Key vibrational modes anticipated for this molecule include the stretching and bending vibrations of the C-H, N-H, C=O, C-N, and C-O bonds. The pyridine ring would be identified by its characteristic C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the 3500-3300 cm⁻¹ range. The carboxylic acid group would be characterized by a strong C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band in the 3300-2500 cm⁻¹ region, the latter often overlapping with other stretching vibrations.
A hypothetical table of expected vibrational frequencies for the key functional groups is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Secondary Amine (N-H) | Stretching | 3500 - 3300 |
| Carbonyl (C=O) | Stretching | ~1700 |
| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |
| C-N | Stretching | 1350 - 1000 |
| C-O | Stretching | 1300 - 1000 |
Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Spectroscopy
The presence of both hydrogen bond donors (N-H and O-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen) in this compound suggests the high likelihood of significant intermolecular hydrogen bonding in the solid state. These interactions would manifest as shifts in the vibrational frequencies of the involved functional groups. For instance, the N-H and O-H stretching bands would likely be broadened and shifted to lower wavenumbers compared to their gas-phase or dilute solution spectra, indicating their participation in hydrogen bonding. Similarly, the C=O stretching frequency might be red-shifted. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds.
X-ray Crystallography of this compound
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. A crystallographic study of this compound would offer precise information on its absolute structure, conformation, and the nature of its intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for an unambiguous determination of the molecular conformation, including the planarity of the pyridine ring and the geometry around the secondary amine and carboxylic acid groups. The relative orientation of the pyridine ring and the propanoic acid chain would also be elucidated.
A hypothetical table summarizing potential crystallographic data is provided below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | P2₁/c or similar centrosymmetric group |
| Unit Cell Dimensions | Dependent on packing, to be determined experimentally |
| Bond Lengths (Å) | C-C: ~1.54, C=C: ~1.39, C=N: ~1.34, C=O: ~1.23, C-N: ~1.47, C-O: ~1.36, N-H: ~1.00, O-H: ~0.96 |
| Bond Angles (°) | ~109.5° for sp³ carbons, ~120° for sp² carbons and nitrogens |
Polymorphism and Co-crystallization Studies of this compound
The ability of this compound to form multiple hydrogen bonds raises the possibility of polymorphism—the existence of different crystalline forms of the same compound. These polymorphs could exhibit distinct physical properties. Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures.
Furthermore, the presence of both acidic and basic functionalities makes this compound a prime candidate for co-crystallization studies. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. Forming co-crystals with other molecules could modulate the physicochemical properties of this compound.
Computational Chemistry and Theoretical Investigations of 3 Pyridin 4 Yl Amino Propanoic Acid
Quantum Chemical Calculations of 3-[(Pyridin-4-yl)amino]propanoic Acid
Detailed quantum chemical calculations specific to this compound are not found in the reviewed literature.
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Acidity
No dedicated DFT studies on the electronic structure, reactivity, or acidity of this compound have been published.
Ab Initio Calculations for Energetic Profiles and Spectroscopic Parameter Prediction
There is no available research detailing ab initio calculations for the energetic profiles or the prediction of spectroscopic parameters for this specific molecule.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps of this compound
Specific FMO analyses and electrostatic potential maps for this compound are not available in the scientific literature.
Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound
The application of molecular dynamics simulations to study the conformational behavior of this compound has not been reported.
Conformational Landscapes and Rotational Barriers
Information regarding the conformational landscapes and rotational barriers of this compound is currently unavailable.
Solvent Effects on the Structure and Dynamics of this compound
No studies were found that investigate the influence of solvents on the structure and dynamics of this compound.
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Catalytic Roles of this compound in Theoretical Models:There are no accessible theoretical studies that model or predict any catalytic activity for this compound, which would be necessary to detail its potential roles in chemical transformations from a computational standpoint.
Without dedicated research on these specific aspects of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Chemical Reactivity and Mechanistic Studies of 3 Pyridin 4 Yl Amino Propanoic Acid
Functionalization Reactions of the Pyridine (B92270) Ring in 3-[(Pyridin-4-yl)amino]propanoic Acid
The pyridine ring, an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. The presence of the amino substituent at the 4-position significantly influences this reactivity.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Furthermore, under acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation of the ring. uoanbar.edu.iq However, the secondary amino group at the 4-position is an activating, ortho-, para-directing group. In the case of this compound, this directing effect would favor substitution at the 3- and 5-positions. Achieving selective electrophilic substitution on the pyridine ring of this molecule would likely require carefully controlled conditions to balance the deactivating effect of the ring nitrogen and the activating effect of the amino group. Ortho-lithiation strategies, often employed for the regioselective functionalization of pyridine derivatives, could be a viable approach, potentially directed by a pivaloylamino-protected form of the molecule. acs.org
Nucleophilic Aromatic Substitution: The pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of a good leaving group. uoanbar.edu.iqquimicaorganica.org For the parent this compound, direct nucleophilic substitution on the pyridine ring is unlikely as there is no suitable leaving group. However, if a halogen atom were introduced at the 2- or 6-position of the pyridine ring, these positions would become activated for nucleophilic aromatic substitution. For instance, a chloro- or bromo-substituted derivative could react with various nucleophiles to displace the halide. The reaction proceeds through an addition-elimination mechanism. youtube.com The activation of the 4-position of the pyridine ring towards nucleophilic substitution can also be achieved by modifying the ring nitrogen, for example, through N-oxidation or quaternization. google.com
A study on the reaction of 3-halo-4-aminopyridines with acyl chlorides resulted in a rearrangement via an intramolecular nucleophilic aromatic substitution, highlighting the reactivity of the pyridine ring in appropriately substituted 4-aminopyridine (B3432731) systems. acs.org
Table 1: Predicted Reactivity of the Pyridine Ring in this compound Analogs
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Bromination | Br₂, CH₂Cl₂ | 3-Bromo-4-aminopyridine derivative | Based on the reaction of 4-aminopyridine with bromine, which can lead to complex bromination and dimerization processes. acs.org |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) on a 2-halo derivative | 2-Substituted pyridine derivative | The 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack. quimicaorganica.org |
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the pyridine moiety of this compound, it would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov A halogenated derivative of this compound, for example, 3-[(2-bromo-pyridin-4-yl)amino]propanoic acid, could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the pyridine ring. The efficiency of Suzuki-Miyaura couplings on pyridine substrates can be sensitive to the position of the leaving group and the nature of the catalyst and ligands used. acs.orgrsc.orgcdnsciencepub.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org While the parent molecule already possesses an amino linkage to the pyridine ring, this methodology could be employed on a halogenated derivative to introduce a different amino group or to synthesize analogs. For example, a practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which could be adapted for derivatives of the target compound. nih.gov The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
Table 2: Potential Cross-Coupling Reactions on Halogenated Derivatives of this compound
| Reaction Name | Substrates | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura Coupling | 3-[(2-Bromo-pyridin-4-yl)amino]propanoic acid, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-4-aminopyridine derivative |
| Buchwald-Hartwig Amination | 3-[(2-Bromo-pyridin-4-yl)amino]propanoic acid, Secondary amine | Pd₂(dba)₃, BINAP, tBuONa | 2-(Dialkylamino)-4-aminopyridine derivative |
Reactions Involving the Carboxyl Group of this compound
The carboxylic acid functionality is a versatile handle for a variety of chemical transformations.
Esterification: The carboxyl group can be readily converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Amidation: The formation of an amide bond with a primary or secondary amine is a common transformation. This typically requires the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction. For β-amino acids, decarboxylation can occur, although it is not as facile as for β-keto acids. wikipedia.org The reaction may be promoted by heat or specific enzymatic or chemical catalysts. jst.go.jpnih.govquora.com The stability of the resulting carbanion or the formation of a cyclic transition state can influence the ease of decarboxylation. youtube.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) is generally not effective for reducing carboxylic acids. stackexchange.com This reaction would yield 3-[(pyridin-4-yl)amino]propan-1-ol. The reduction of β-amino ketones to the corresponding γ-amino alcohols has been studied, and stereoselective methods have been developed, which could be relevant for derivatives of the target molecule. nih.govrsc.org
Oxidation: While the propanoic acid moiety is at a high oxidation state, reactions on the alkyl chain are possible under certain conditions. However, the secondary amine and pyridine rings are more likely sites for oxidation under many standard conditions.
Transformations of the Secondary Amine Linker in this compound
The secondary amine provides a nucleophilic center that can participate in various reactions.
N-Alkylation and N-Acylation: The secondary amine can be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones. researchgate.netresearchgate.netgoogle.comresearchgate.net It can also be acylated with acyl chlorides or anhydrides to form a tertiary amide. Protecting the amino group, for example with a Boc group, is a common strategy in multi-step syntheses involving 4-aminopyridine derivatives to control reactivity. researchgate.net
Oxidation: Secondary amines can be oxidized to various products, including hydroxylamines or nitrones, depending on the oxidant used. researchgate.netacs.orgresearchgate.net For instance, tungstate-catalyzed oxidation of secondary amines with hydrogen peroxide yields nitrones. acs.org Bifunctional quinone catalysts have also been used for the aerobic oxidation of secondary amines. nih.gov In the context of this compound, selective oxidation of the secondary amine without affecting the pyridine ring would be a key challenge. In some cases, selective N-oxidation of the pyridine ring in the presence of secondary or tertiary amines can be achieved by an in situ protonation strategy. nih.gov
N-Alkylation, N-Acylation, and N-Protection Strategies
The secondary amine of this compound is a key site for synthetic modification. However, its reactivity is tempered by the electronic influence of the adjacent pyridine ring.
N-Alkylation: The direct N-alkylation of aminopyridines can be challenging, often yielding mixtures of mono- and di-alkylated products, as well as potential alkylation on the pyridine nitrogen. researchgate.net For this compound, N-alkylation would likely require robust conditions. A common method for the N-alkylation of aminopyridines involves reductive amination, where the amine is first reacted with an aldehyde to form an imine, which is then reduced. google.com Another approach involves the use of a strong base to deprotonate the amine, followed by reaction with an alkyl halide. researchgate.net Catalytic methods for the N-alkylation of aminopyridines using heterogeneous catalysts and alkylating agents like alcohols or ethers have also been developed, offering a greener alternative. google.com
N-Acylation: N-acylation of the secondary amine in this compound is expected to proceed more readily than N-alkylation. Standard acylating agents such as acyl chlorides and anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine, can be employed to form the corresponding amide. semanticscholar.orgresearchgate.net The pyridine ring itself can act as an internal nucleophilic catalyst in N-acylation reactions, potentially forming a reactive acylpyridinium intermediate that facilitates the subsequent intramolecular acylation of the amine. semanticscholar.org For less reactive amines, more potent acylation conditions or catalysts may be necessary.
N-Protection: The protection of the secondary amine is a crucial step in multi-step syntheses involving this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. jk-sci.com The N-Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sigmaaldrich.com While poorly nucleophilic amines, such as some anilines and aminopyridines, can be challenging to protect, various methods have been developed to overcome this, including the use of catalysts like yttria-zirconia or solvent-free conditions. sigmaaldrich.comderpharmachemica.comsemanticscholar.org
Table 1: N-Alkylation, N-Acylation, and N-Protection Strategies for Aminopyridine Derivatives
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| N-Alkylation | Carboxylic acid, NaBH₄, THF | N-Monoalkylated aminopyridine | researchgate.net |
| N-Alkylation | Aldehyde, Pd/C, H₂ | N-Alkyl-4-pyridinamine | google.com |
| N-Alkylation | Alkylation feedstock (e.g., methanol), heterogeneous catalyst, 100-500 °C | N-Alkylated aminopyridine | google.com |
| N-Acylation | Acyl chloride, DIPEA, CH₂Cl₂ | Imide (from N-acylation of an amide) | semanticscholar.org |
| N-Protection | Boc₂O, triethylamine, CH₂Cl₂, sodium triacetoxyborohydride | N-Boc protected secondary amine | nih.gov |
| N-Protection | Boc₂O, Amberlite-IR 120, solvent-free | N-tert-butylcarbamate | derpharmachemica.com |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic secondary amine and an electrophilic carboxylic acid (or its activated derivatives), makes it a prime candidate for intramolecular cyclization reactions to form novel heterocyclic systems.
One of the most probable cyclization pathways is the formation of a six-membered piperidinone ring system. This can be achieved through intramolecular amidation, where the carboxylic acid is activated (e.g., as an acyl chloride or with a coupling agent) and then undergoes nucleophilic attack by the secondary amine. Such cyclizations of β-amino acids are known to produce piperidinones. nih.gov
Another potential cyclization product is a four-membered β-lactam ring. While the formation of β-lactams from β-amino acids typically requires specific activating agents and can be thermodynamically challenging, it remains a possibility under certain conditions. The stability of β-lactams can be influenced by various factors, including the substituents on the ring. nih.govnih.gov
Furthermore, reactions involving the carboxylic acid moiety and an external reagent could lead to the formation of other heterocyclic systems. For instance, the reaction of N-aryl-β-alanines with urea (B33335) or thiourea (B124793) in an acidic medium is known to produce 5,6-dihydrouracils or their thio-analogs. researchgate.net By analogy, this compound could potentially be converted to a pyridinyl-substituted dihydrouracil.
Table 2: Potential Cyclization Reactions of this compound and its Analogs
| Reactant(s) | Conditions | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| N-Aryl-β-alanine derivatives | Acid-catalyzed intramolecular amidation | Piperidinone | nih.gov |
| N-Aryl-N-carboxyethyl-β-alanines | Acetic anhydride | 5,6-Dihydrouracil | researchgate.net |
| N-Aryl-β-alanines | Urea or alkali metal thiocyanates, acidic medium | 1-Aryl-5,6-dihydrouracils or 2-thio analogs | researchgate.net |
| Amino acid-derived diazoketones | Silica-supported HClO₄, methanol (B129727) | 1,3-Oxazinane-2,5-diones | researchgate.net |
Kinetics and Thermodynamics of Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the reactivity of the molecule can be inferred from general principles and studies on analogous compounds.
Kinetics: The rates of reactions involving the secondary amine, such as N-acylation, are expected to be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the adjacent amine, thereby slowing down the reaction rate compared to a similar reaction with an aliphatic secondary amine. Kinetic studies on the acylation of aminopyridines have shown that the reaction mechanism can be complex, with the potential for catalysis by the pyridine nitrogen itself. acs.org The reaction rate can be sensitive to the solvent, the nature of the acylating agent, and the presence of any catalysts or bases. acs.org
For cyclization reactions, the kinetics will be governed by the activation energy of the ring-closing step. The formation of a six-membered piperidinone ring is generally kinetically and thermodynamically favored over the formation of a strained four-membered β-lactam ring. The rate of cyclization can be significantly enhanced by the use of activating agents for the carboxylic acid and by choosing appropriate reaction conditions (e.g., temperature, solvent).
Thermodynamics: From a thermodynamic standpoint, the stability of the products will determine the position of the equilibrium. In N-acylation and N-alkylation reactions, the formation of the N-C or N-acyl bond is typically an exothermic process, leading to a thermodynamically stable product.
Table 3: Factors Influencing Kinetics and Thermodynamics
| Reaction Type | Kinetic Factors | Thermodynamic Factors |
|---|---|---|
| N-Acylation | Nucleophilicity of the amine, electrophilicity of the acylating agent, solvent, catalyst | Strength of the newly formed N-acyl bond |
| Cyclization | Ring size (activation energy for ring closure), concentration, temperature | Ring strain of the product, stability of byproducts |
The majority of available scientific literature focuses on a related but distinct compound, "3-((4-hydroxyphenyl)amino)propanoic acid," and its various derivatives. While this analogue has been investigated for its antimicrobial and anticancer properties, these findings cannot be attributed to "this compound" as the substitution of the hydroxyphenyl group with a pyridinyl group would significantly alter the compound's chemical and biological properties.
References to compounds with a similar pyridine-propanoic acid backbone, such as "(S)-2-amino-3-(pyridin-4-yl)propanoic acid" and "3-[(pyridin-2-yl)amino]propanoic acid hydrochloride," were found. However, these are either isomers or analogues and the available information on them does not provide the specific data required to populate the sections on enzymatic assays, receptor binding studies, cellular assays, or mechanistic studies for the target compound.
Without dedicated research on the synthesis, derivatization, and in vitro biological evaluation of "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, until such research is published and becomes accessible, the generation of a thorough and informative article as per the user's instructions is not feasible.
In Vitro Biological Activity and Mechanistic Insights of 3 Pyridin 4 Yl Amino Propanoic Acid and Its Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of 3-[(Pyridin-4-yl)amino]propanoic Acid Derivatives for In Vitro Activities
There is currently no published research specifically detailing the SAR or QSAR of this compound derivatives. The synthetic flexibility of the 3-aminopropanoic acid scaffold allows for the theoretical introduction of a pyridine (B92270) ring, but studies evaluating the impact of this specific heterocycle on in vitro activity are not available.
Identification of Pharmacophoric Features for In Vitro Activity
Due to the lack of experimental data, the pharmacophoric features of this compound for any specific in vitro activity have not been identified. Pharmacophore modeling relies on the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. Without activity data for a series of related compounds, the generation of a meaningful pharmacophore model is not possible.
Development of Predictive Models for In Vitro Biological Responses
Similarly, no predictive QSAR models have been developed for the in vitro biological responses of this compound. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. The development of such models requires a dataset of compounds with known activities, which is currently unavailable for this specific chemical entity.
In Vitro Target Identification and Validation Approaches for this compound
The in vitro biological targets of this compound have not been identified or validated. Target identification and validation are critical steps in drug discovery that involve pinpointing the specific biomolecules (e.g., enzymes, receptors) with which a compound interacts to elicit a biological response. Without any reported in vitro biological activity, the process of target deconvolution has not been undertaken for this compound.
Advanced Analytical Methodologies for Research on 3 Pyridin 4 Yl Amino Propanoic Acid
Chromatographic Separations for Purity Assessment and Quantitative Analysis of 3-[(Pyridin-4-yl)amino]propanoic Acid
Chromatographic techniques are indispensable for the separation and analysis of this compound from synthesis reaction mixtures, impurities, and degradation products. The choice of method depends on the specific analytical goal, such as purity determination or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. A well-developed and validated HPLC method can provide high resolution, sensitivity, and reproducibility.
Method development for this compound would typically involve reverse-phase chromatography, leveraging the compound's polarity. A C18 or C8 stationary phase would be a suitable starting point. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to control the ionization of the carboxylic acid and amino groups, and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to control retention.
Validation of the developed HPLC method is critical to ensure its reliability. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. thermofisher.com Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and secondary amine) into more volatile and thermally stable moieties. thermofisher.com
Common derivatization reagents for amino acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the acidic proton of the carboxylic acid and the amine proton into trimethylsilyl (B98337) groups. thermofisher.com Esterification of the carboxylic acid followed by acylation of the amine is another viable approach. core.ac.uk The choice of derivatization agent depends on the desired sensitivity and the potential for side reactions. nih.gov
Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural confirmation. nih.gov
If this compound is synthesized in a way that could result in enantiomers, or if it is used in stereoselective applications, the determination of enantiomeric purity is crucial. Chiral chromatography is the most effective method for separating enantiomers. acs.orgbenthamdirect.com
This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the compound with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those containing pyridine (B92270) moieties. benthamdirect.commdpi.com The mobile phase in chiral HPLC can be normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the specific CSP and the compound's properties.
Electrochemical Analysis of this compound
Electrochemical methods offer a complementary approach to chromatographic techniques for the analysis of this compound. These methods are based on the compound's redox properties and can be used for both quantitative analysis and for studying its electrochemical behavior.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the oxidation and reduction behavior of this compound. nih.govsigmaaldrich.com The pyridine ring is known to undergo reduction, while the secondary amine and the carboxylic acid group can potentially be oxidized under certain conditions. wpmucdn.comuniv-lyon1.fr
Cyclic voltammetry can provide information on the redox potentials, the reversibility of the electrochemical processes, and the reaction mechanisms. researchgate.net The electrochemical behavior will be highly dependent on the pH of the solution due to the presence of the ionizable functional groups. researchgate.net DPV, with its higher sensitivity, can be employed for the quantitative determination of the compound. mdpi.com
The study of the voltammetric behavior of pyridine derivatives has shown that the electrochemical properties are influenced by factors such as the electrode material and the solvent system. nih.govacs.org
Based on its electrochemical activity, it is feasible to develop electrochemical sensors for the detection of this compound. These sensors could offer advantages such as rapid analysis, portability, and low cost.
The development of such a sensor would involve the modification of an electrode surface to enhance the sensitivity and selectivity towards the target analyte. Carbon-based electrodes, such as glassy carbon or screen-printed electrodes, are common platforms for sensor development. researchgate.net Modification could involve the use of nanomaterials, polymers, or specific recognition elements that interact with the pyridine or amino acid moiety of the compound. researchgate.netresearchgate.net For instance, materials capable of forming hydrogen bonds or having π-π stacking interactions with the pyridine ring could be incorporated onto the electrode surface to preconcentrate the analyte and improve the detection signal. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Ethanol (B145695) |
| Formic Acid |
| Hexane |
| Methanol |
Hyphenated Techniques for Comprehensive Characterization and Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. For a compound such as this compound, these techniques provide the high sensitivity and specificity required for detailed characterization, impurity profiling, and metabolite identification. ijprajournal.com The integration of chromatographic separation with mass spectrometry, in particular, has revolutionized the analysis of complex mixtures in pharmaceutical and chemical research. ijprajournal.com
LC-MS/MS for Impurity Profiling and In Vitro Metabolite Identification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical method that combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and selective detection power of tandem mass spectrometry (MS/MS). resolvemass.canih.gov This technique is exceptionally well-suited for analyzing non-volatile and thermally labile molecules like this compound.
Impurity Profiling: The identification and quantification of impurities are critical for ensuring the quality and consistency of a chemical compound. resolvemass.ca LC-MS/MS is a primary tool for this purpose, capable of detecting and structurally elucidating impurities even at trace levels. ijprajournal.comresolvemass.ca In the context of this compound, impurities can arise from the synthesis process (e.g., unreacted starting materials, intermediates, by-products) or from degradation.
The LC stage separates the target compound from these impurities. A reversed-phase C18 column is commonly used, where compounds are separated based on their hydrophobicity. The separated components then enter the mass spectrometer. The first stage (MS1) provides the molecular weight of the eluting compounds. By selecting a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID), a second stage of mass analysis (MS2) generates a fragmentation pattern, or "fingerprint," of the molecule. nih.gov This fragmentation provides crucial structural information for identifying unknown impurities. nih.gov
Potential Synthesis-Related Impurities for this compound
| Impurity Name | Potential Origin | Precursor Ion (M+H)⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 4-Aminopyridine (B3432731) | Starting Material | 95.06 | 78.05, 67.05 |
| Acrylic acid | Starting Material | 73.03 | 55.02 |
| Dimer of product | By-product | 341.16 | 181.09, 163.08 |
Note: The m/z values are theoretical and may vary based on instrumental conditions.
In Vitro Metabolite Identification: Understanding the metabolic fate of a compound is a key aspect of preclinical research. LC-MS/MS is the cornerstone technique for identifying metabolites in in vitro systems, such as liver microsomes or hepatocytes. nih.govmdpi.com These systems simulate the metabolic processes that occur in the body.
After incubation of this compound in an in vitro system, the sample is analyzed by LC-MS/MS. The data is processed to search for predicted mass shifts corresponding to common metabolic transformations. mdpi.com High-resolution mass spectrometry (HRMS) is often employed in this context to provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites. mdpi.comrsc.org
Common Phase I Metabolic Transformations for this compound
| Metabolic Reaction | Mass Shift | Potential Site of Metabolism |
|---|---|---|
| Hydroxylation | +16 Da | Pyridine ring, Propanoic acid chain |
| N-Oxidation | +16 Da | Pyridine nitrogen |
| Dehydrogenation | -2 Da | Propanoic acid chain |
Note: These represent common biotransformations; the actual metabolic profile would require experimental verification.
GC-MS and GC-FTIR Coupling for Volatile Products and By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. cdc.govnih.gov While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC-MS is highly valuable for identifying volatile impurities, residual solvents, or volatile by-products from its synthesis. nih.govosha.gov
In this technique, the sample is injected into a heated port, and volatile components are carried by an inert gas through a capillary column. osha.gov Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a characteristic mass spectrum for identification. Headspace GC-MS is a particularly useful variation for analyzing trace volatile compounds in a solid or liquid matrix without extensive sample preparation. tandfonline.comresearchgate.net
Coupling GC with Fourier-Transform Infrared Spectroscopy (GC-FTIR) provides complementary information. While GC-MS identifies compounds based on their mass-to-charge ratio and fragmentation, GC-FTIR identifies them based on the absorption of infrared radiation by their functional groups. This can be particularly useful for distinguishing between structural isomers, which may have very similar or identical mass spectra but different IR spectra.
Potential Volatile Impurities in this compound Samples
| Compound | Potential Origin | Technique | Characteristic m/z (GC-MS) |
|---|---|---|---|
| Pyridine | Degradation/By-product | GC-MS | 79 (M⁺), 52 |
| Methanol | Residual Solvent | GC-MS | 31, 29 |
| Ethanol | Residual Solvent | GC-MS | 45, 31, 29 |
Note: These impurities are hypothetical and depend on the specific synthetic route and purification process used.
Spectrophotometric Methods for Quantitative Determination of this compound in Research Samples
UV-Visible (UV-Vis) spectrophotometry is a robust, cost-effective, and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. thermofisher.com Due to the presence of the pyridine ring, this compound possesses a chromophore that absorbs UV light, making it a suitable candidate for this type of analysis.
The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization reactions can be employed. The König reaction, for example, is a classic method for the spectrophotometric determination of pyridine and its derivatives. researchgate.net This reaction involves the cleavage of the pyridine ring with cyanogen (B1215507) bromide to form glutaconic aldehyde, which is then coupled with an aromatic amine (such as 4-aminosalicylic acid or anthranilic acid) to produce a colored polymethine dye that can be measured in the visible region. researchgate.net
Illustrative Parameters for a Spectrophotometric Assay
| Parameter | Description |
|---|---|
| Instrument | UV-Vis Spectrophotometer |
| Wavelength (λmax) | Determined by scanning a solution of the pure compound (typically in the 250-270 nm range for a pyridine ring) |
| Solvent/Blank | A buffer solution (e.g., phosphate buffer, pH 7.4) or deionized water |
| Calibration Range | e.g., 1-20 µg/mL |
| Derivatizing Agent (Optional) | Cyanogen bromide followed by a coupling agent like p-phenylenediamine (B122844) acs.org |
This method is particularly useful for routine analysis in research settings, such as determining the concentration of stock solutions or monitoring the progress of a reaction, where high sample throughput and low cost are advantageous.
Material Science and Supramolecular Applications of 3 Pyridin 4 Yl Amino Propanoic Acid
Coordination Chemistry of 3-[(Pyridin-4-yl)amino]propanoic Acid as a Ligand
The presence of both a pyridine (B92270) nitrogen and a carboxylate group allows this compound to act as a versatile ligand in coordination chemistry. It can coordinate to metal centers through the pyridine nitrogen, the carboxylate oxygen atoms, or both, leading to the formation of a variety of metal complexes with interesting structural and functional properties.
Synthesis and Structural Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through various methods, including solvothermal and hydrothermal techniques. These methods involve the reaction of the ligand with a metal salt in a suitable solvent under controlled temperature and pressure, leading to the crystallization of the metal-organic framework (MOF) or coordination polymer. mdpi.comoaepublish.com The choice of metal ion, solvent, and reaction conditions can significantly influence the resulting structure and dimensionality of the complex. e3s-conferences.orgrsc.org
Table 1: Potential Coordination Modes of this compound and Expected Structural Motifs
| Coordination Site(s) | Metal Ion Examples | Potential Structural Motifs |
| Pyridine-N | Cu(II), Zn(II), Cd(II) | Mononuclear complexes, 1D coordination polymers |
| Carboxylate-O,O' | Mn(II), Co(II), Ni(II) | Dinuclear paddle-wheel units, 2D layered structures |
| Pyridine-N and Carboxylate-O | Lanthanides(III), Fe(III) | 3D metal-organic frameworks (MOFs) |
Catalytic Properties of this compound-Metal Complexes
Metal complexes incorporating pyridine and carboxylic acid functionalities have demonstrated significant catalytic activity in a range of organic transformations. researchgate.net The catalytic performance is often attributed to the ability of the metal center to cycle between different oxidation states and the role of the ligand in stabilizing the active catalytic species.
Complexes of manganese, for example, are well-known for their catalytic activity in oxidation reactions. nih.govrsc.org It is plausible that manganese complexes of this compound could catalyze the oxidation of alcohols and other organic substrates, potentially with high selectivity. nih.govorganic-chemistry.org The pyridine moiety can influence the electronic properties of the metal center, while the carboxylate group can act as a proton shuttle or a binding site for substrates. The porous nature of MOFs constructed from this ligand could also allow for size- and shape-selective catalysis. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Ion | Reaction Type | Substrates | Potential Advantages |
| Manganese (Mn) | Oxidation | Alcohols, Alkenes | High efficiency, use of green oxidants (e.g., H₂O₂) |
| Copper (Cu) | C-C Coupling Reactions | Aryl halides, Boronic acids | Mild reaction conditions, high yields |
| Cobalt (Co) | Carbon Dioxide Activation | Epoxides | Formation of cyclic carbonates, CO₂ utilization |
| Zinc (Zn) | Lewis Acid Catalysis | Aldehydes, Ketones | Enantioselective synthesis (with chiral ligands) |
Supramolecular Assemblies and Host-Guest Chemistry Involving this compound
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of supramolecular assemblies.
Self-Assembly through Hydrogen Bonding and π-π Stacking Interactions
In the solid state, molecules of this compound are expected to self-assemble into well-defined structures through a network of intermolecular interactions. The carboxylic acid group can form strong O-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or cyclic motifs. nih.govnih.gov Additionally, the secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.
The pyridine rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional networks. researchgate.net These self-assembly processes are fundamental to crystal engineering and the design of materials with specific properties. The formation of supramolecular gels based on amino acid derivatives through these interactions has also been reported, suggesting that this compound could be a potential gelator. researchgate.netencyclopedia.pubmdpi.com
Formation of Co-crystals and Salts for Enhanced Solid-State Properties
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. nih.gov Given its hydrogen bonding capabilities, this compound is a promising candidate for forming co-crystals with other organic molecules, particularly active pharmaceutical ingredients (APIs). researchgate.netnih.gov
The formation of a co-crystal involves the interaction between the carboxyl group of the acid and a complementary functional group on the co-former, such as a pyridine or an amide. d-nb.info This can lead to improved properties such as solubility, stability, and bioavailability of the API. Amino acids are considered safe and effective co-formers in the pharmaceutical industry. researchgate.netnih.gov The zwitterionic nature of amino acids can lead to the formation of robust hydrogen bonding networks.
Polymer Chemistry and Polymer Functionalization with this compound
The incorporation of this compound into polymer structures can impart new functionalities and properties to the resulting materials. This can be achieved either by polymerization of a modified monomer derived from the acid or by grafting the acid onto an existing polymer backbone. nih.govmdpi.com
Polymers containing pyridine units are known to coordinate with metal ions, leading to the formation of polymer-metal complexes with applications in catalysis, sensing, and materials science. mdpi.com By functionalizing a polymer with this compound, it is possible to introduce metal-binding sites along the polymer chain. The carboxylic acid groups can also provide sites for further chemical modification or can influence the polymer's solubility and thermal properties. The grafting of amino acid side chains onto peptide backbones has been explored as a method to create protein mimetics, suggesting a potential application for this compound in biomaterials. researchgate.net
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific, published research on the material science and supramolecular applications of the chemical compound This compound within the precise framework of the requested outline.
The investigation sought to find detailed findings for the following topics:
Applications in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):
Adsorption, Separation, and Catalytic Properties:As no frameworks derived from this compound could be identified, there is consequently no available data on their adsorptive, separative, or catalytic properties.
Due to the absence of specific research data for This compound in these highly specialized areas of material science, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline. The available literature focuses on related but structurally distinct pyridine carboxylic acids or other amino acid derivatives, and per the instructions, such information cannot be used.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Questions for 3-[(Pyridin-4-yl)amino]propanoic Acid
Currently, there is a lack of significant academic contributions directly attributable to this compound in peer-reviewed literature. Its primary role appears to be that of a chemical intermediate or building block available from commercial suppliers for synthetic chemistry.
Remaining Questions:
The absence of foundational research leaves a host of fundamental questions unanswered:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? What are its detailed physicochemical properties, including its pKa values, solubility in various solvents, and its solid-state structure?
Chemical Reactivity: How does the interplay between the pyridine (B92270) nitrogen, the secondary amine, and the carboxylic acid functional groups influence its reactivity? What are its coordination properties with different metal ions?
Biological Activity: Does this compound exhibit any inherent biological activity? Could it act as a mimic of naturally occurring amino acids or interact with specific biological targets?
Identification of Emerging Research Areas and Unexplored Potential of this compound
The unique combination of a pyridine ring and a β-amino acid backbone suggests several promising areas for future research.
Potential Research Areas:
Medicinal Chemistry: The pyridine moiety is a common feature in many pharmaceuticals. The unexplored potential of this compound lies in its use as a scaffold for the synthesis of novel small molecules. It could serve as a starting point for the development of enzyme inhibitors or receptor antagonists.
Materials Science: The ability of the carboxylic acid and the pyridine nitrogen to participate in hydrogen bonding and coordination with metal ions makes this compound a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.
Peptidomimetic and Foldamer Research: The incorporation of this non-natural β-amino acid into peptide chains could lead to the development of peptidomimetics with enhanced stability against enzymatic degradation. These new structures could be designed to adopt specific secondary structures, known as foldamers, with potential applications in catalysis and molecular recognition.
Prospects for Interdisciplinary Research and Advanced Applications
The future of research on this compound will likely be driven by interdisciplinary collaborations.
Interdisciplinary Prospects:
Chemistry and Biology: Synthetic chemists could collaborate with biochemists and pharmacologists to design and synthesize libraries of derivatives based on the this compound scaffold and screen them for biological activity against various diseases.
Chemistry and Materials Science: The design and synthesis of novel functional materials, such as MOFs and polymers, would require close collaboration between organic chemists, inorganic chemists, and materials scientists to characterize their properties and explore their potential applications.
Computational and Experimental Chemistry: Computational modeling could be employed to predict the properties and potential applications of this compound and its derivatives, guiding experimental efforts and accelerating the pace of discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
